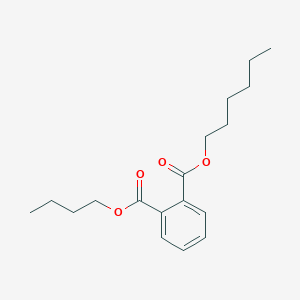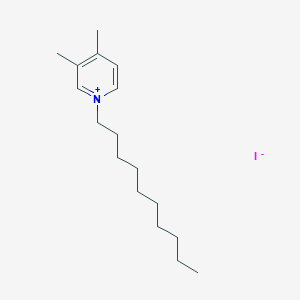
1-(Ethenyloxy)-2,2-dinitrobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethenyloxy)-2,2-dinitrobutane is an organic compound characterized by the presence of an ethenyloxy group and two nitro groups attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethenyloxy)-2,2-dinitrobutane typically involves the reaction of butane derivatives with ethenyloxy and nitro groups under controlled conditions. One common method involves the use of alkoxymercuration, where an alkene reacts with mercuric acetate in the presence of an alcohol to form an ether. This is followed by nitration to introduce the nitro groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where butane derivatives are treated with nitric acid and sulfuric acid to introduce nitro groups. The ethenyloxy group can be introduced through etherification reactions using appropriate alcohols and catalysts .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Ethenyloxy)-2,2-dinitrobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The ethenyloxy group can be substituted with other functional groups under suitable conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted butane derivatives.
Aplicaciones Científicas De Investigación
1-(Ethenyloxy)-2,2-dinitrobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(Ethenyloxy)-2,2-dinitrobutane involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the ethenyloxy group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
1-(Ethenyloxy)-octadecane: Similar in structure but with a longer carbon chain.
1-(Ethenyloxy)-hexadecane: Another similar compound with a different carbon chain length
Propiedades
Número CAS |
89367-77-1 |
|---|---|
Fórmula molecular |
C6H10N2O5 |
Peso molecular |
190.15 g/mol |
Nombre IUPAC |
1-ethenoxy-2,2-dinitrobutane |
InChI |
InChI=1S/C6H10N2O5/c1-3-6(7(9)10,8(11)12)5-13-4-2/h4H,2-3,5H2,1H3 |
Clave InChI |
ASONYRVRRQENAQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC=C)([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3'-Dibromo-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14391845.png)
![Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14391849.png)
![5-[4-(4-Methoxyphenyl)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14391850.png)
![3-[(Dimethylamino)methylidene]-5,6-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14391857.png)


![[3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B14391884.png)

![1-[2-(2-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14391899.png)
![7-Methoxy-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14391905.png)

![3-[(Fluoromethoxy)methyl]benzoic acid](/img/structure/B14391915.png)

